REACTION_SMILES
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[CH3:33][OH:34].[CH:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:30][CH2:31][Cl:32].[NH2:1][CH2:2][CH2:3][c:4]1[cH:5][nH:6][c:7](=[S:21])[n:8]1[CH:9]1[CH2:10][O:11][c:12]2[c:13]([F:20])[cH:14][c:15]([F:19])[cH:16][c:17]2[CH2:18]1>>[NH:1]([CH2:2][CH2:3][c:4]1[cH:5][nH:6][c:7](=[S:21])[n:8]1[CH:9]1[CH2:10][O:11][c:12]2[c:13]([F:20])[cH:14][c:15]([F:19])[cH:16][c:17]2[CH2:18]1)[CH2:22][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1c[nH]c(=S)n1C1COc2c(F)cc(F)cc2C1
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Name
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Type
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product
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Smiles
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Fc1cc(F)c2c(c1)CC(n1c(CCNCc3ccccc3)c[nH]c1=S)CO2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:33][OH:34].[CH:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Cl:30][CH2:31][Cl:32].[NH2:1][CH2:2][CH2:3][c:4]1[cH:5][nH:6][c:7](=[S:21])[n:8]1[CH:9]1[CH2:10][O:11][c:12]2[c:13]([F:20])[cH:14][c:15]([F:19])[cH:16][c:17]2[CH2:18]1>>[NH:1]([CH2:2][CH2:3][c:4]1[cH:5][nH:6][c:7](=[S:21])[n:8]1[CH:9]1[CH2:10][O:11][c:12]2[c:13]([F:20])[cH:14][c:15]([F:19])[cH:16][c:17]2[CH2:18]1)[CH2:22][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCc1c[nH]c(=S)n1C1COc2c(F)cc(F)cc2C1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1cc(F)c2c(c1)CC(n1c(CCNCc3ccccc3)c[nH]c1=S)CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |